REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][N:8]1[CH3:12].Br.[OH-].[Na+]>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][N:8]1[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CC2N(CCC2)C)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture onto ice
|
Type
|
EXTRACTION
|
Details
|
extract it 3 times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine and dry the ether phase
|
Type
|
CUSTOM
|
Details
|
distil off the solvent
|
Type
|
CUSTOM
|
Details
|
distil the residue under a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(CC2N(CCC2)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |